(2-Methylthiazol-4-yl)methanamine hydrochloride
Description
(2-Methylthiazol-4-yl)methanamine hydrochloride (CAS: 1211497-01-6) is a hydrochloride salt of a thiazole-containing primary amine. Its molecular formula is C₅H₇N₂S·HCl, with a molecular weight of 164.66 g/mol (exact mass: 164.0175 g/mol) . The compound features a methyl group at the 2-position of the thiazole ring and an aminomethyl group at the 4-position. This structure confers moderate lipophilicity and water solubility due to the hydrochloride salt form. It is primarily used in pharmaceutical research as a building block for heterocyclic derivatives, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJJIGTSNIQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiazol-4-yl)methanamine hydrochloride typically involves the reaction of (2-Methylthiazol-4-yl)methanamine with hydrochloric acid. The process begins with the preparation of (2-Methylthiazol-4-yl)methanamine, which can be synthesized through the hydrazinolysis of phthalimide derivatives in ethanol in the presence of hydrazine hydrate . The resulting (2-Methylthiazol-4-yl)methanamine is then treated with concentrated hydrochloric acid to produce the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Methylthiazol-4-yl)methanamine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:
- Oxidation : Producing sulfoxides and sulfones.
- Reduction : Yielding amine derivatives.
- Substitution : Engaging in nucleophilic substitution reactions with halides, cyanides, and thiols .
Biology
The compound is extensively utilized in biological research for:
- Biochemical Assays : It acts as a reagent in molecular biology experiments, facilitating studies on enzyme mechanisms and protein interactions.
- Antiproliferative Effects : Research indicates that it exhibits antiproliferative properties against various cancer cell lines. For example, studies have shown IC values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| (2-Methylthiazol-4-yl)methanamine | A431 | <10 |
| Similar Thiazole Derivative | U251 | 23.30 ± 0.35 |
| Another Thiazole Compound | WM793 | <30 |
These findings suggest potential for developing new anticancer agents .
Industry
In industrial applications, this compound is used in the production of:
- Agrochemicals : As a precursor for developing pesticides and herbicides.
- Specialty Chemicals : Due to its unique properties, it is employed in synthesizing various industrial chemicals .
In Vitro Studies
A study demonstrated that this compound significantly inhibited the proliferation of pancreatic cancer cells with a dose-dependent response.
Mechanistic Insights
Laboratory investigations revealed that the compound affects phosphorylation states of key signaling proteins, indicating its role in modulating kinase activity. This modulation can lead to changes in cell cycle progression and apoptosis pathways.
Animal Model Research
Research involving animal models showed that lower doses enhanced metabolic activity and promoted cell growth, while higher doses resulted in toxicity and cell death. This highlights the importance of dosage optimization for therapeutic applications .
Mechanism of Action
The mechanism of action of (2-Methylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Derivatives
(2-Methylthiazol-4-yl)methanamine Dihydrochloride (CAS: 1072806-63-3)
- Molecular Formula : C₅H₈Cl₂N₂S
- Molecular Weight : 201.12 g/mol
- Key Differences: Contains two hydrochloride moieties, enhancing solubility in polar solvents. Higher molecular weight and ionic character compared to the mono-hydrochloride form. Similarity score: 0.98/1.0 to the target compound .
N-Methyl-1-(2-methylthiazol-4-yl)methanamine Dihydrochloride (CAS: 1185668-03-4)
- Molecular Formula : C₆H₁₀Cl₂N₂S
- Molecular Weight : 217.13 g/mol
- Key Differences :
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (CAS: 2794737)
- Molecular Formula : C₁₀H₁₀ClN₂S·HCl
- Molecular Weight : 261.18 g/mol
- Key Differences :
Heterocyclic Variants
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (CAS: 1803606-83-8)
- Molecular Formula : C₇H₁₂N₂O·HCl
- Molecular Weight : 176.65 g/mol
- Key Differences :
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride (CAS: 1559064-02-6)
- Molecular Formula : C₅H₁₁ClN₄S
- Molecular Weight : 194.68 g/mol
- Key Differences: Triazole ring introduces additional nitrogen atoms, enhancing polarity. Lower similarity score (0.91/1.0) due to distinct heterocyclic core .
Substitution Pattern Analogs
Methyl-(2-methylthiazole-4-yl methyl)amine (CAS: 144163-81-5)
- Molecular Formula : C₆H₁₀N₂S
- Molecular Weight : 142.22 g/mol
- Key Differences :
(4-Methylthiazol-2-yl)methanamine Dihydrochloride (CAS: 71064-30-7)
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
Biological Activity
(2-Methylthiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its potential applications in medicinal chemistry, particularly as a precursor in drug synthesis and as a tool for studying enzyme mechanisms and protein interactions.
- Molecular Formula : C5H8ClN3S
- Molecular Weight : 177.66 g/mol
- Structure : The compound features a thiazole ring, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, influencing cellular pathways and processes. Its mechanism includes:
- Enzyme Interaction : Acts as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways and metabolic processes.
- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors, which may result in altered cellular responses to stimuli.
Antiproliferative Effects
Research indicates that thiazole derivatives, including this compound, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures have IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2-Methylthiazol-4-yl)methanamine | A431 | <10 |
| Similar Thiazole Derivative | U251 | 23.30 ± 0.35 |
| Another Thiazole Compound | WM793 | <30 |
These findings suggest that this compound could potentially serve as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of pancreatic cancer cells. The results indicated a dose-dependent response, where higher concentrations led to increased cytotoxicity .
- Mechanistic Insights : In laboratory settings, the compound was shown to affect the phosphorylation states of key signaling proteins, indicating its role in modulating kinase activity. This modulation can lead to alterations in cell cycle progression and apoptosis pathways.
- Animal Model Research : Dosage effects were observed in animal models where lower doses enhanced metabolic activity and promoted cell growth, while higher doses resulted in toxicity and cell death. This highlights the importance of dosage optimization for therapeutic applications.
Q & A
Q. What are the common synthetic routes for (2-Methylthiazol-4-yl)methanamine hydrochloride, and how can their efficiency be evaluated?
Methodological Answer: Synthesis typically involves alkylation or substitution reactions on thiazole derivatives. For example, the chloromethyl group at the 4-position of 2-methylthiazole can react with dimethylamine under controlled pH (7–9) to form the methanamine moiety, followed by HCl salt precipitation . Efficiency is evaluated by:
- Yield optimization : Varying reaction time, temperature, and stoichiometry (e.g., molar ratios of dimethylamine to chloromethyl precursor).
- Purity assessment : HPLC (≥95% purity threshold) or NMR (integration of aromatic protons at δ 7.2–8.0 ppm for thiazole ring confirmation) .
- Byproduct analysis : LC-MS to detect unreacted intermediates or degradation products.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H NMR (DMSO-d6) to confirm the methylthiazole moiety (singlet at δ 2.5 ppm for CH) and methanamine protons (multiplet at δ 3.1–3.3 ppm for CH-NH) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 163.06 for free base; [M-Cl] at m/z 127.04 for hydrochloride salt) .
- X-ray crystallography : SHELX software for structure refinement (e.g., resolving Cl counterion positioning and hydrogen-bonding networks) .
Advanced Research Questions
Q. How can researchers address contradictions in melting point data for this compound across different studies?
Methodological Answer: Discrepancies (e.g., reported mp: 203–204°C vs. 268°C ) may arise from:
- Polymorphism : Use DSC to identify endothermic peaks corresponding to crystalline forms.
- Hydration state : TGA to detect weight loss steps (e.g., monohydrate vs. anhydrous forms).
- Purity : Combustion analysis (C, H, N, S) to verify stoichiometry and impurity levels.
Q. What strategies optimize the yield of this compound in multi-step syntheses, considering reactive intermediates?
Methodological Answer:
- Protection of reactive sites : Use Boc-protected amines to prevent undesired alkylation of the thiazole ring .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of dimethylamine.
- In-situ monitoring : FTIR to track disappearance of chloromethyl C-Cl stretch (~650 cm) .
Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solubility : The HCl salt increases aqueous solubility (critical for biological assays) but may reduce reactivity in organic solvents.
- Counterion effects : Cl can act as a leaving group, competing in SN2 reactions (e.g., substitution at the chloromethyl position).
- Basicity suppression : Protonation of the amine group diminishes its nucleophilicity, requiring base addition (e.g., KCO) for deprotonation .
Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 (HCl/NaOH buffers) and temperatures 40–60°C for 1–4 weeks.
- Analytical endpoints :
- HPLC-DAD to detect hydrolysis products (e.g., free thiazole or amine degradation).
- Karl Fischer titration to monitor hygroscopicity in anhydrous vs. hydrated forms .
- Kinetic modeling : Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
